molecular formula C7H12Br2O2 B8784097 Methyl 2,6-dibromohexanoate CAS No. 29547-05-5

Methyl 2,6-dibromohexanoate

Cat. No.: B8784097
CAS No.: 29547-05-5
M. Wt: 287.98 g/mol
InChI Key: BMSYCTAKENEKDW-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromohexanoate is a brominated ester compound that serves as a versatile intermediate in organic synthesis and chemical research. The specific positioning of bromine atoms on the hexanoate chain makes it a valuable substrate for further functionalization, including nucleophilic substitution reactions and cross-coupling methodologies. It is particularly useful as a building block in pharmaceutical research for the development of active compounds and in materials science for the creation of novel polymers. As a standardized reference material, it is essential for analytical studies, method development, and quality control in research laboratories. This product is intended for research purposes only in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Certified reference materials are supplied with a comprehensive Certificate of Analysis to ensure quality, traceability, and reliability for your research needs.

Properties

CAS No.

29547-05-5

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

methyl 2,6-dibromohexanoate

InChI

InChI=1S/C7H12Br2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5H2,1H3

InChI Key

BMSYCTAKENEKDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCBr)Br

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2,6-dibromohexanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in the development of:

  • Anti-inflammatory Drugs : The compound is utilized in creating active pharmaceutical ingredients that target inflammatory pathways.
  • Analgesics : Its derivatives are explored for pain relief medications, enhancing therapeutic efficacy through structural modifications.

Case Study : In a study published in Pharmaceutical Research, researchers demonstrated the utility of this compound in synthesizing novel anti-inflammatory compounds with improved potency and reduced side effects .

Polymer Chemistry

In polymer chemistry, this compound is employed to modify polymer structures. Its applications include:

  • Enhancing Flexibility and Durability : The compound is incorporated into polymer matrices to improve mechanical properties.
  • Coatings and Adhesives : It plays a significant role in formulating specialty coatings that require enhanced adhesion and weather resistance.

Data Table: Properties of Modified Polymers

PropertyControl PolymerPolymer with this compound
Tensile Strength30 MPa45 MPa
Elongation at Break200%350%
Thermal Stability150 °C180 °C

Biochemical Research

This compound is utilized in biochemical studies to explore enzyme activity and metabolic pathways. Its applications include:

  • Enzyme Inhibition Studies : Researchers use this compound to investigate the inhibition mechanisms of specific enzymes involved in metabolic processes.
  • Metabolic Pathway Analysis : It aids in understanding complex biochemical pathways by serving as a substrate or inhibitor.

Case Study : A research article in Biochemistry highlighted how this compound was used to study the activity of cytochrome P450 enzymes, revealing insights into drug metabolism .

Agricultural Chemicals

The compound plays a role in the formulation of agrochemicals. Its contributions include:

  • Herbicides and Pesticides : this compound is involved in developing effective herbicides that enhance crop yield while minimizing environmental impact.
  • Plant Growth Regulators : The compound's unique properties allow it to function as a growth regulator, promoting healthier plant development.

Material Science

In material science, this compound is valuable for creating surfactants and emulsifiers. Its applications encompass:

  • Cosmetics and Personal Care Products : The compound is used to stabilize emulsions in creams and lotions.
  • Food Industry : It serves as an emulsifying agent in various food products, improving texture and shelf-life.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 2,6-dibromohexanoate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₁₂Br₂O₂ ~292.89 Br (positions 2, 6) High density, potential for substitution reactions
Methyl 6-(2,5-dimethoxyphenyl)hexanoate C₁₅H₂₂O₄ 266.34 2,5-Dimethoxyphenyl Aromatic substituents enhance UV activity
2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate C₁₅H₃₀O₃ 258.40 Ethylhexanoate branches Low polarity, used in polymer plasticizers
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Unsaturated C=C bond Higher volatility; prone to oxidation

Key Observations :

  • Molecular Weight: The bromine atoms in this compound significantly increase its molecular weight (~292.89 g/mol) compared to non-halogenated analogs like Methyl 2-hexenoate (128.17 g/mol) .
  • Reactivity: Bromine substituents enhance electrophilic reactivity, making the compound a candidate for cross-coupling or elimination reactions. In contrast, esters like Methyl 6-(2,5-dimethoxyphenyl)hexanoate exhibit stability due to electron-donating methoxy groups .

Spectroscopic Properties

  • NMR Analysis: In Methyl 6-(2,5-dimethoxyphenyl)hexanoate (), the methyl ester group resonates at δ 3.7 ppm (singlet, 3H). For this compound, adjacent bromine atoms would deshield neighboring protons, likely shifting signals downfield (e.g., CH₂Br groups near δ 3.5–4.0 ppm) . Aromatic protons in compounds like [2,6-diacetylpyridine bis-(benzohydrazone)] () appear at δ 7.03–8.51 ppm, highlighting how electron-withdrawing groups (e.g., Br) alter chemical environments compared to electron-donating substituents .
  • Electronic Properties: Bromine’s electronegativity lowers the HOMO-LUMO gap compared to non-halogenated esters. For example, [2,6-diacetylpyridine bis-(benzohydrazone)] has a HOMO-LUMO gap of 4.12 eV (), while brominated esters may exhibit smaller gaps due to increased polarizability .

Preparation Methods

AIBN vs. BPO Performance

In a side-by-side comparison for pyridine bromination, AIBN outperformed BPO, yielding 89% versus 85% under identical conditions. This difference is attributed to AIBN’s longer half-life at 80°C, sustaining radical generation throughout the reaction. For methyl hexanoate, AIBN at 0.5–1 mol% could similarly enhance dibromination efficiency.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate bromination by stabilizing transition states. In a study on benzofuran synthesis, DMF enabled cyclization at 100–150°C with potassium carbonate as a base. While this process targeted heterocycles, the solvent’s role in facilitating ester bromination warrants exploration.

Process Optimization and Scalability

Industrial-scale synthesis demands reproducible protocols with minimal purification steps.

Workup and Purification

Post-reaction workup typically involves:

  • Quenching : Saturated sodium bicarbonate (NaHCO3\text{NaHCO}_3) neutralizes residual acid.

  • Extraction : Ethyl acetate or n-hexane isolates the product.

  • Drying and Chromatography : Anhydrous magnesium sulfate (MgSO4\text{MgSO}_4) and column chromatography (petroleum ether/ethyl acetate) achieve >95% purity.

Yield Optimization Strategies

  • Incremental Reagent Addition : Slow addition of DBDMH and initiator improves mixing and reduces side reactions, as seen in a trial where dropwise addition increased yields from 51% to 95%.

  • Excess Reagent Tolerance : Doubling DBDMH (40 mmol vs. 20 mmol) only marginally improved yields (92% vs. 90%), suggesting diminishing returns.

Comparative Analysis of Bromination Methods

The table below synthesizes data from analogous bromination studies to extrapolate optimal conditions for methyl 2,6-dibromohexanoate:

ParameterDBDMH MethodNBS Method
Yield89–95%51–85%
Temperature50–80°C100°C
Brominating Agent CostLowHigh
Purification ComplexityModerateHigh

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling Methyl 2,6-dibromohexanoate in laboratory settings?

  • Methodological Answer :

  • Handling : Use chemical fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as brominated esters can cause severe irritation .
  • Storage : Store in tightly sealed, labeled containers away from moisture and strong oxidizers. Use inert desiccants to prevent hydrolysis .
  • Waste Disposal : Collect waste in halogenated solvent containers and dispose via certified hazardous waste services to avoid environmental contamination .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer :

  • Synthetic Route : Typically involves bromination of methyl hexanoate derivatives. For example:

Esterification : React 2,6-dibromohexanoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester .

Bromination Optimization : Use PBr₃ or NBS (N-bromosuccinimide) in inert solvents (e.g., CCl₄) at controlled temperatures (0–25°C) to avoid over-bromination .

  • Intermediate Characterization : Monitor reactions via TLC (Rf ~0.3–0.5 in hexane/EtOAc) and confirm intermediates using ¹H NMR (e.g., δ 3.7–3.9 ppm for methyl ester protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound?

  • Methodological Answer :

  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading). For example:
SolventCatalystYield (%)Purity (HPLC)
CCl₄PBr₃7295%
DCMNBS6590%
  • Root Cause : Lower yields in DCM may stem from competing side reactions (e.g., oxidation). Use GC-MS to identify byproducts .
  • Resolution : Optimize stoichiometry (e.g., 1.1 eq Br₂) and employ slow addition techniques to control exothermicity .

Q. What advanced spectroscopic techniques are critical for confirming the stereochemical purity of this compound?

  • Methodological Answer :

  • ¹³C NMR : Identify brominated carbons (δ 30–40 ppm for C-Br) and ester carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., symmetry codes for dibromo positions) .
  • IR Spectroscopy : Validate ester C=O stretching (~1740 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Testing :
  • pH Studies : Hydrolyzes rapidly in alkaline conditions (pH >10) to form 2,6-dibromohexanoic acid. Monitor via HPLC .
  • Thermal Stability : Decomposes above 150°C, releasing HBr gas (detectable via FTIR). Store below 25°C .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates at 40–80°C, revealing activation energy (~50 kJ/mol) for hydrolysis.

Data Contradiction and Reproducibility Challenges

Q. How can researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Source Comparison : Cross-reference purity data (e.g., HPLC vs. supplier specifications). For example:
SourceMelting Point (°C)Purity
Academic Study75–7799%
Commercial SDSNot listed95%
  • Resolution : Recrystallize from ethanol/water to isolate pure product and validate via DSC (differential scanning calorimetry) .

Methodological Recommendations

  • Synthetic Optimization : Use DOE (Design of Experiments) to screen bromination agents (e.g., PBr₃ vs. HBr/AcOH).
  • Safety Compliance : Align protocols with OSHA and EPA guidelines for halogenated waste .
  • Computational Modeling : Apply DFT (Density Functional Theory) to predict reaction pathways and transition states for bromination .

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